molecular formula C18H21ClN2O4S2 B2482256 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235332-47-4

5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2482256
CAS RN: 1235332-47-4
M. Wt: 428.95
InChI Key: UMEAYRZCSKVEAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, similar to "5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide," often involves microwave-assisted synthesis or other nucleophilic aromatic substitution (S_NAr) reactions. For example, Williams et al. (2010) described the microwave-assisted synthesis of a related compound using cesium carbonate in dimethylformamide or tripotassium phosphate in N-methyl-2-pyrrolidone, achieving a 94% yield, which suggests a potential pathway for synthesizing the target compound through similar strategies (Williams et al., 2010).

Scientific Research Applications

Neuropharmacological Potential

N-Alkylated Arylsulfonamides for CNS Disorders : N-alkylation of arylsulfonamide derivatives has shown promise in the design of selective ligands for 5-HT7 receptors, with implications in treating complex diseases like depression and cognitive disorders. One study identified compounds with potent antidepressant-like and pro-cognitive properties, suggesting a pathway for developing new treatments for central nervous system (CNS) disorders (Canale et al., 2016).

Enhancing Nerve Growth Factor (NGF)-induced Neurite Outgrowth

Microwave-assisted Synthesis for NGF Potentiation : The microwave-assisted synthesis of sulfonamide derivatives, like B-355252, has been explored for enhancing NGF-induced neurite outgrowth. This approach not only simplifies the synthesis process but also opens new avenues for neuroregenerative therapies (Williams et al., 2010).

Antimicrobial and Antifungal Properties

Sulfonamide Derivatives for Antimicrobial Activity : Several studies have synthesized new sulfonamide derivatives to explore their antimicrobial and antifungal potentials. These compounds have shown varying degrees of efficacy against bacteria and fungi, indicating their potential as new antimicrobial agents (El‐Emary et al., 2002).

Ocular Applications

Carbonic Anhydrase Inhibitors for Glaucoma : Sulfonamide compounds have been developed as potent inhibitors of carbonic anhydrase, showing promise as topical ocular hypotensive agents in glaucoma models. These compounds offer a new class of treatment options for managing intraocular pressure (Prugh et al., 1991).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can influence the rate of hydrolysis of some phenylboronic pinacol esters . Therefore, the physiological environment in which the compound is present can significantly impact its stability and efficacy.

properties

IUPAC Name

5-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c19-16-6-7-18(26-16)27(23,24)20-12-14-8-10-21(11-9-14)17(22)13-25-15-4-2-1-3-5-15/h1-7,14,20H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEAYRZCSKVEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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